4-Ethoxybicyclo[2.2.1]heptan-1-aminehydrochloride
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Overview
Description
4-Ethoxybicyclo[221]heptan-1-aminehydrochloride is a chemical compound with the molecular formula C9H18ClNO It is a bicyclic amine derivative, characterized by its unique bicyclo[221]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybicyclo[2.2.1]heptan-1-aminehydrochloride typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.1]heptane core, followed by the introduction of the ethoxy group and the amine functionality. The final step involves the formation of the hydrochloride salt.
Preparation of Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Amination: The amine group is introduced through a nucleophilic substitution reaction.
Formation of Hydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybicyclo[2.2.1]heptan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxybicyclo[2.2.1]heptan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxybicyclo[2.2.1]heptan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]heptane-1-amine
- 4-Methoxybicyclo[2.2.1]heptan-1-amine
- 4-Ethoxybicyclo[2.2.1]heptan-2-amine
Uniqueness
4-Ethoxybicyclo[221]heptan-1-aminehydrochloride is unique due to the presence of the ethoxy group at the 4-position, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H18ClNO |
---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
4-ethoxybicyclo[2.2.1]heptan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-11-9-5-3-8(10,7-9)4-6-9;/h2-7,10H2,1H3;1H |
InChI Key |
RYMDXWPYSUSUDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC12CCC(C1)(CC2)N.Cl |
Origin of Product |
United States |
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